molecular formula C12H23ClN2O4 B11835932 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride CAS No. 1624260-18-9

1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride

Cat. No.: B11835932
CAS No.: 1624260-18-9
M. Wt: 294.77 g/mol
InChI Key: ZIQJLVHTVATWCZ-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O4·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring is constructed through intramolecular cyclization reactions.

    Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazepane ring can lead to the formation of ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1624260-18-9

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H

InChI Key

ZIQJLVHTVATWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl

Origin of Product

United States

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